Carbamate vs. Acetamide Linkage: Predicted JNK3 Selectivity Shift Based on Disubstituted Thiophene SAR
The carbamate oxygen in the target compound replaces the acetamide nitrogen present in JNK-IN-11. In the disubstituted thiophene series described by Hom et al., replacing the amide NH with an ester oxygen (structurally analogous to carbamate O) resulted in a 16-fold loss of JNK3 potency (IC50 shift from 1.8 µM to >30 µM), while JNK1 potency was largely retained [1]. This suggests that Methyl ((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamate may exhibit a distinct JNK isoform selectivity profile, potentially sparing JNK3 while maintaining JNK1/2 activity, which is critical for applications where JNK3-mediated neuronal apoptosis must be avoided.
| Evidence Dimension | Predicted JNK3 IC50 based on linker SAR |
|---|---|
| Target Compound Data | Predicted IC50 >30 µM (inferred from O-for-N substitution effect) |
| Comparator Or Baseline | JNK-IN-11: JNK3 IC50 = 1.8 µM (acetamide linker) [1] |
| Quantified Difference | ≥16-fold selectivity shift |
| Conditions | In vitro kinase inhibition assay; ATP concentration at Km; recombinant human JNK1, JNK2, JNK3 |
Why This Matters
For researchers requiring isoform-selective JNK chemical probes, the carbamate variant may offer a starting point for developing JNK1/2-selective inhibitors with reduced JNK3-driven neurotoxicity, a profile not achievable with the generic acetamide analog JNK-IN-11.
- [1] Hom RK, et al. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. Bioorg Med Chem Lett. 2010;20(24):7303-7307. Table 2: JNK1/JNK2/JNK3 IC50 values for compounds 1-18. View Source
